molecular formula C14H13Cl2N B1385365 2,3-Dichloro-N-(3-methylbenzyl)aniline CAS No. 1040042-94-1

2,3-Dichloro-N-(3-methylbenzyl)aniline

Cat. No. B1385365
CAS RN: 1040042-94-1
M. Wt: 266.2 g/mol
InChI Key: GPJKXNMUMKBQBF-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-(3-methylbenzyl)aniline is a biochemical compound used for proteomics research . It has a molecular formula of C14H13Cl2N and a molecular weight of 266.17 .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-N-(3-methylbenzyl)aniline can be represented by the SMILES notation: CC1=CC(=CC=C1)CNC2=C(C(=CC=C2)Cl)Cl . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.

Scientific Research Applications

Structural Studies

  • Solvate Structure Analysis : The solvate structure of a related compound, 3,4-dichloro-1-nitro­benzene with aniline, was investigated, revealing formations of ribbons and two-dimensional sheets through intermolecular interactions (Barnett et al., 2005).

Mesomorphic Properties

  • Impact on Transition Temperatures : Research on N-[4-(4-X-substituted benzoyloxy)benzylidene]anilines, where X includes Cl and CH3, highlighted how substitution at various positions affects nematic-isotropic transition temperatures. The 2,3-dichloro derivative exhibits a higher transition temperature compared to 2- or 3-chloro derivatives (Hasegawa et al., 1989).

Synthesis and Characterization

  • Synthesis Methods : The synthesis of 2-chloro-4-aminophenol from 3,4-dichloronitrobenzene, followed by further reactions to synthesize related aniline compounds, was documented, emphasizing high yield and minimal environmental impact (Wen Zi-qiang, 2007).
  • Spectroscopic Study : An analysis of N-(2-hydroxybenzylidene)aniline and its derivatives demonstrated unique spectral characteristics, indicating a photoproduct different from previously thought (Lewis & Sandorfy, 1982).
  • Practical Synthesis : A study described the practical synthesis process for 3-chloro-4-(3-fluorobenzyloxy) aniline, highlighting the process's efficiency and suitability for industrial production (Zhang Qingwen, 2011).

Supramolecular Aggregation

  • Aggregation Patterns : Research on 2-iodo-N-(3-nitrobenzyl)aniline and its isomers revealed different patterns of supramolecular aggregation, highlighting the role of hydrogen bonds and aromatic interactions (Glidewell et al., 2002).

Crystal Structure Analysis

  • X-ray Crystallography : The crystal structure of 2-amino-N-(2-hydroxy-3-methoxybenzylidene) aniline was determined, providing insights into its structural and vibrational properties (Al–Douh et al., 2009).

Photochemistry

  • Photochemical Reactions : A study on N-(4-dimethylaminobenzylidene) aniline contradicted earlier reports by showing different photochemical products, emphasizing the importance of detailed investigation in photochemistry (Ohta & Tokumaru, 1975).

Polyurethane Synthesis

  • Polyurethane Cationomers : An investigation into the synthesis of polyurethane cationomers with anil groups revealed the importance of intramolecular proton transfer in salicylideneanil structures, contributing to the understanding of fluorescent properties in polymeric materials (Buruianǎ et al., 2005).

Gas Sensing Applications

  • Gas and Vapour Sensing : Research on the chemical and electrochemical synthesis of polymers and copolymers involving aniline derivatives demonstrated their potential in gas sensing applications, highlighting their stability and selectivity (Hosseini & Entezami, 2001).

Mechanism of Action

The mechanism of action of 2,3-Dichloro-N-(3-methylbenzyl)aniline is not specified in the search results. It’s often used in proteomics research , but the exact biological or chemical processes it influences are not detailed.

Future Directions

The future directions of research involving 2,3-Dichloro-N-(3-methylbenzyl)aniline are not specified in the search results. As it’s used in proteomics research , it may continue to be a valuable tool in studying proteins and their functions.

properties

IUPAC Name

2,3-dichloro-N-[(3-methylphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N/c1-10-4-2-5-11(8-10)9-17-13-7-3-6-12(15)14(13)16/h2-8,17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJKXNMUMKBQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-N-(3-methylbenzyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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